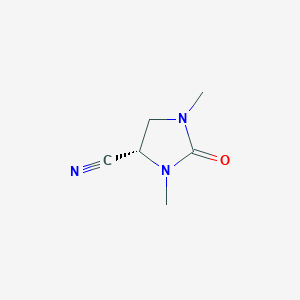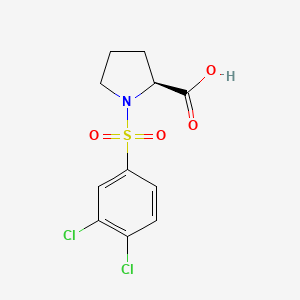
((3,4-Dichlorophenyl)sulfonyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3,4-Dichlorophenyl)sulfonyl)-L-proline is a chemical compound that features a proline amino acid derivative with a sulfonyl group attached to a dichlorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3,4-Dichlorophenyl)sulfonyl)-L-proline typically involves the reaction of L-proline with 3,4-dichlorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfonyl-proline linkage. Common reagents used in this synthesis include base catalysts such as triethylamine, which facilitate the nucleophilic substitution reaction between the proline and the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
((3,4-Dichlorophenyl)sulfonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives of the dichlorophenyl ring.
科学研究应用
Chemistry
In chemistry, ((3,4-Dichlorophenyl)sulfonyl)-L-proline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of sulfonyl-proline derivatives on biological systems. It may serve as a model compound for investigating the interactions between sulfonyl groups and biological molecules such as proteins and enzymes .
Medicine
Its structural features may be exploited to develop inhibitors or modulators of specific biological pathways, making it a valuable tool in drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
作用机制
The mechanism of action of ((3,4-Dichlorophenyl)sulfonyl)-L-proline involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The proline moiety may also play a role in the compound’s binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
- (3,4-Dichlorophenyl)methanesulfonyl chloride
- 3,4-Dichlorobenzenesulfonyl chloride
- (3,4-Dichlorophenyl)-methanesulfonyl chloride
Uniqueness
((3,4-Dichlorophenyl)sulfonyl)-L-proline is unique due to the presence of both the proline and sulfonyl groups in its structure. This combination allows for distinct chemical reactivity and biological activity compared to other similar compounds. The proline moiety provides chirality and potential for specific interactions with biological targets, while the sulfonyl group offers reactivity for further chemical modifications .
属性
分子式 |
C11H11Cl2NO4S |
|---|---|
分子量 |
324.2 g/mol |
IUPAC 名称 |
(2S)-1-(3,4-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-8-4-3-7(6-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16)/t10-/m0/s1 |
InChI 键 |
SBHJWGVUVFVDMN-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
规范 SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


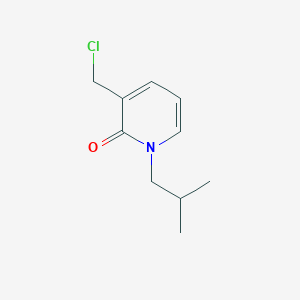
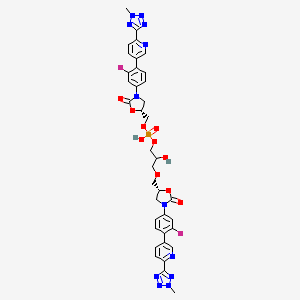
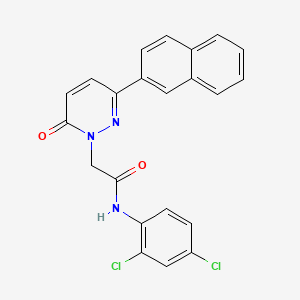

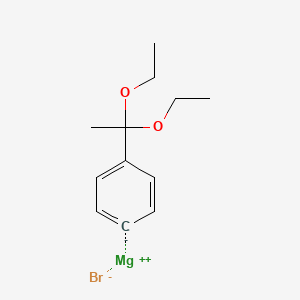
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
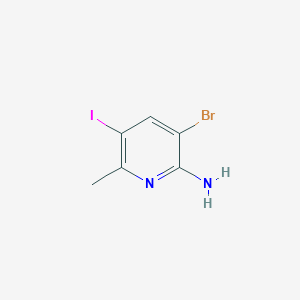
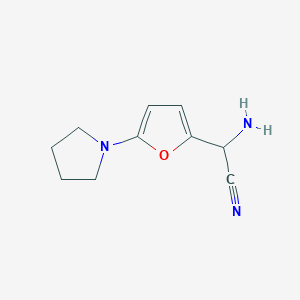
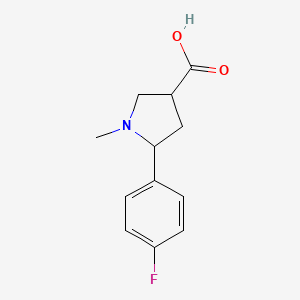


![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
